

Mitigating Matrix Effects in the Analysis of Captan Using Isotope-Labeled Internal Standards

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Compound of Interest

Compound Name: *Captan-d6*

Cat. No.: *B15565400*

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Application Note

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the fungicide Captan in complex food matrices. Due to its thermal instability and susceptibility to matrix effects in chromatographic analysis, accurate quantification of Captan can be challenging. This protocol utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To counteract signal suppression or enhancement caused by co-eluting matrix components, a stable isotope-labeled internal standard, **Captan-d6**, is employed. The use of **Captan-d6** ensures high accuracy and precision by compensating for variations during sample preparation and ionization. This document provides detailed experimental protocols, data on method performance across various food matrices, and illustrates the importance of using an isotopic internal standard for reliable pesticide residue analysis.

Introduction

Captan is a widely used, non-systemic phthalimide fungicide that effectively controls a broad spectrum of fungal diseases on a variety of agricultural and horticultural crops. Regulatory bodies worldwide have established maximum residue limits (MRLs) for Captan in food products

to ensure consumer safety. The accurate determination of Captan residues is therefore crucial for monitoring compliance and safeguarding public health.

The analysis of Captan is often complicated by its thermal lability, which makes Gas Chromatography (GC) methods prone to analyte degradation and variability.[1][2] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers a more robust alternative by avoiding high-temperature inlets.[1][2] However, LC-MS/MS analysis is susceptible to matrix effects, where co-extracted compounds from the sample matrix can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification.[3]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for pesticide residue analysis in food due to its simplicity, speed, and minimal solvent usage.[4][5] Even with efficient cleanup, complex matrices can still introduce significant matrix effects. To address this challenge, the use of a stable isotope-labeled internal standard (ILIS) is the preferred approach.[6] An ILIS, such as **Captan-d6**, has nearly identical chemical and physical properties to the native analyte and co-elutes chromatographically. It is therefore affected by matrix interferences in the same manner as the target compound, allowing for reliable correction of signal variations.[6]

This application note presents a validated LC-MS/MS method for the analysis of Captan in various fruit and vegetable matrices, employing the EN 15662 QuEChERS protocol for sample preparation and **Captan-d6** as an internal standard to ensure accurate quantification by mitigating matrix effects.

Experimental Protocols

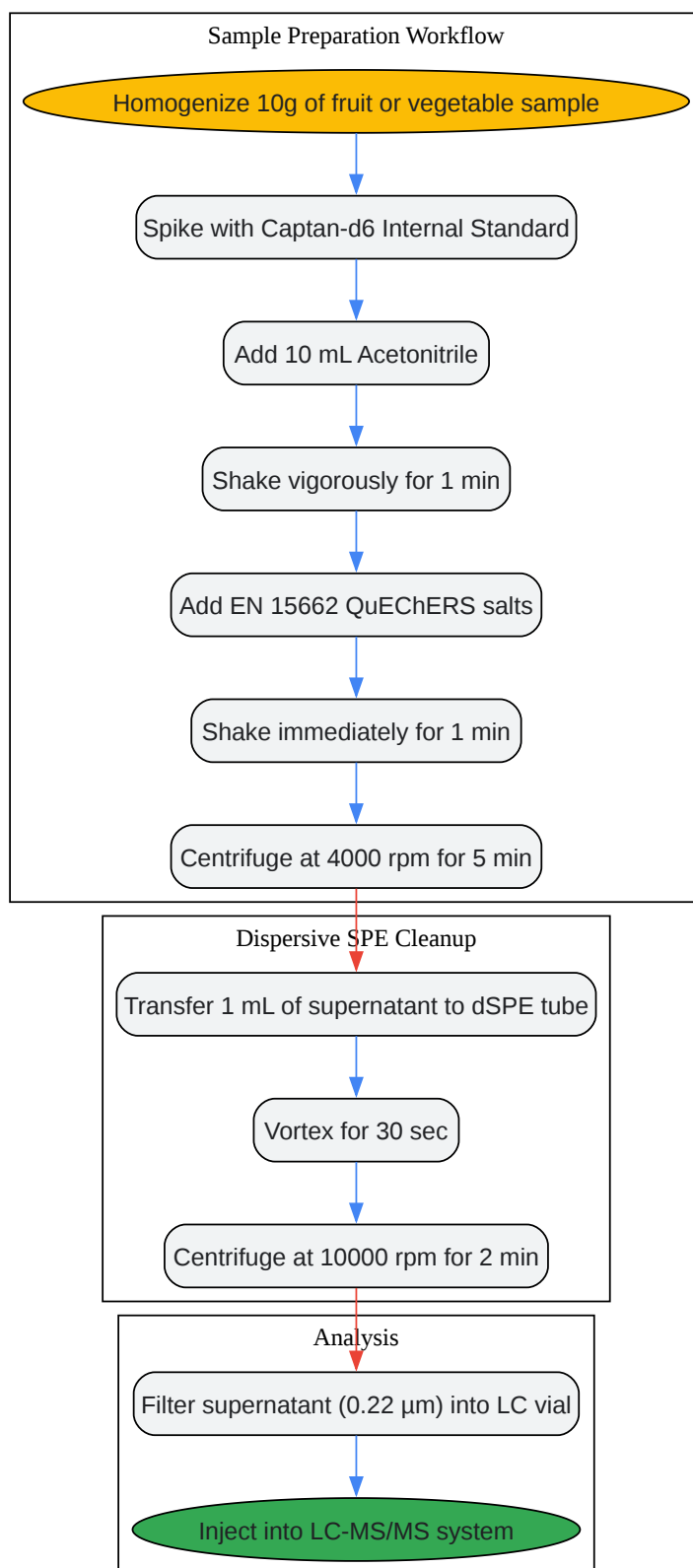
Materials and Reagents

- Standards: Captan (≥98% purity), **Captan-d6** (≥98% purity, 98 atom % D).
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).
- Reagents: Formic acid (≥98%), Ammonium formate (≥99%), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium citrate sesquihydrate.

- QuEChERS Extraction Salts: EN 15662 formulation (4 g MgSO_4 , 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).^[7]
- Dispersive SPE (dSPE): 150 mg MgSO_4 , 50 mg Primary Secondary Amine (PSA).

Sample Preparation (QuEChERS EN 15662)

The workflow for the sample preparation is outlined below.



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Caption: QuEChERS sample preparation and cleanup workflow.

Protocol Steps:

- Homogenization: Weigh 10 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.
- Internal Standard Spiking: Add a specific volume of **Captan-d6** working solution to the sample to achieve a final concentration of 50 ng/mL in the final extract.
- Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.[\[4\]](#)
- Salting Out: Add the EN 15662 QuEChERS extraction salt packet. Cap the tube immediately and shake vigorously for 1 minute.[\[4\]](#)[\[7\]](#)
- Centrifugation: Centrifuge the tube at 4,000 rpm for 5 minutes.
- Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.
- Vortex and Centrifuge: Vortex the dSPE tube for 30 seconds, then centrifuge at 10,000 rpm for 2 minutes.
- Final Extract: Take the supernatant, filter it through a 0.22 µm syringe filter, and transfer it into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- System: Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
- Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate.[\[8\]](#)
- Mobile Phase B: Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate.[\[8\]](#)
- Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Ionization Mode: Positive Electrospray Ionization (ESI+).

MS/MS Parameters:

The instrument was operated in Multiple Reaction Monitoring (MRM) mode. The specific transitions, cone voltages, and collision energies are provided in the table below.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Captan	300.0	149.0	25	15
300.0	79.0	25	20	
Captan-d6	306.0	155.0	25	15
306.0	85.0	25	20	

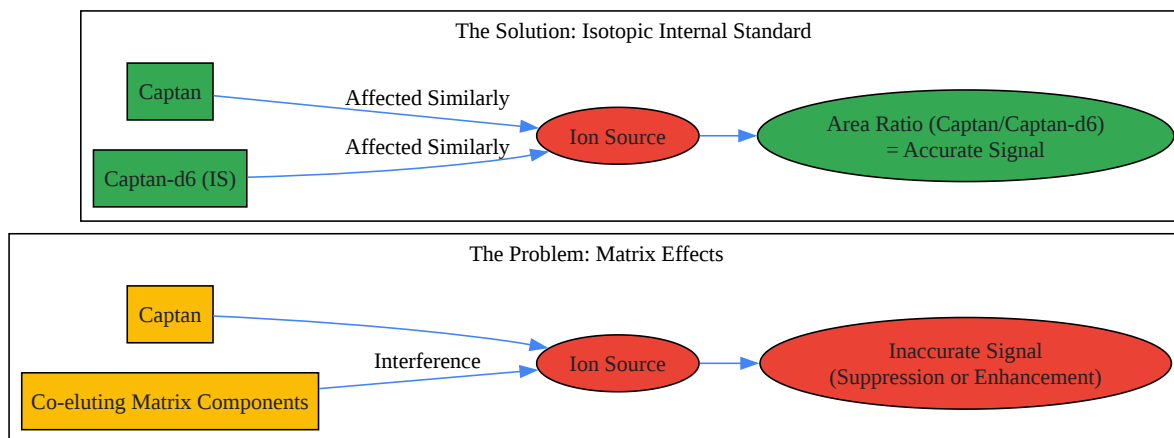
Results and Discussion

Matrix Effects

Matrix effect (ME) was evaluated by comparing the peak area of Captan in post-extraction spiked samples with the peak area in a neat solvent standard at the same concentration. The formula used was:

$$\text{ME (\%)} = (\text{Peak Area in Matrix} / \text{Peak Area in Solvent} - 1) \times 100$$

A negative value indicates signal suppression, while a positive value indicates signal enhancement. The use of **Captan-d6** as an internal standard effectively compensates for these effects. The corrected response is calculated as the ratio of the analyte peak area to the internal standard peak area.



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